Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chlorophenyl)azetidine hydrochloride

Lipophilicity Membrane Permeability Drug Design

3-(4-Chlorophenyl)azetidine hydrochloride is a heterocyclic building block consisting of a strained four-membered azetidine ring bearing a 4-chlorophenyl substituent at the 3-position, supplied as the hydrochloride salt (C₉H₁₁Cl₂N, MW 204.10). The compound is a white to off-white hygroscopic solid with good aqueous solubility (>10 mM in DMSO/water mixtures), a computed LogP of 2.45, topological polar surface area (TPSA) of 12.03 Ų, and a single rotatable bond, placing it within favorable oral drug-like chemical space.

Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
CAS No. 7606-31-7
Cat. No. B1469732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)azetidine hydrochloride
CAS7606-31-7
Molecular FormulaC9H11Cl2N
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C9H10ClN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H
InChIKeyUYLBLWORDUSKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)azetidine hydrochloride (CAS 7606-31-7): Core Chemical Profile and Procurement Baseline


3-(4-Chlorophenyl)azetidine hydrochloride is a heterocyclic building block consisting of a strained four-membered azetidine ring bearing a 4-chlorophenyl substituent at the 3-position, supplied as the hydrochloride salt (C₉H₁₁Cl₂N, MW 204.10) . The compound is a white to off-white hygroscopic solid with good aqueous solubility (>10 mM in DMSO/water mixtures), a computed LogP of 2.45, topological polar surface area (TPSA) of 12.03 Ų, and a single rotatable bond, placing it within favorable oral drug-like chemical space . It is primarily utilized as a key intermediate in medicinal chemistry for constructing beta-2 adrenergic receptor agonists, serotonin receptor modulators, kinase inhibitors, and ion channel modulators, where the conformational restriction imposed by the azetidine ring confers defined stereochemistry and enhanced target binding .

Why Generic 3-Arylazetidine Substitution Fails for 3-(4-Chlorophenyl)azetidine hydrochloride


Superficial structural similarity among 3-arylazetidine congeners masks substantial physicochemical divergence that directly impacts synthetic utility, biological activity, and formulation handling. The 4-chloro substituent on the phenyl ring shifts LogP upward by approximately 0.75–1.0 log units relative to the unsubstituted 3-phenylazetidine (LogP 1.70) and by roughly 1.0 log unit relative to the 4-fluoro analog (LogP 1.45), fundamentally altering membrane permeability and protein-binding characteristics . Concomitantly, the hydrochloride salt exhibits pronounced hygroscopicity with hydrate formation above 35% relative humidity, necessitating controlled storage at 2–8°C in sealed containers—a handling constraint not uniformly shared across the arylazetidine HCl series . These differences mean that direct substitution of the 4-chlorophenyl variant with the phenyl, 4-fluorophenyl, or 4-methylphenyl analogs in a validated synthetic route or biological assay yields non-equivalent outcomes in yield, potency, and reproducibility, as quantified below.

3-(4-Chlorophenyl)azetidine hydrochloride: Direct Comparative Quantitative Evidence for Differentiated Selection


Lipophilicity (LogP) Differentiation: 4-Chloro vs. Unsubstituted Phenyl and 4-Fluoro Analogs

In head-to-head computational comparison, 3-(4-chlorophenyl)azetidine hydrochloride (free base) exhibits a LogP of 2.45, which is 0.75 log units higher than 3-phenylazetidine (LogP 1.70) and 1.00 log unit higher than 3-(4-fluorophenyl)azetidine (LogP 1.45) . The 4-bromo analog shows a comparable LogP of 2.46, but introduces a heavier halogen with distinct steric and electronic properties . This ~0.75 log unit increase corresponds to an approximately 5.6-fold higher theoretical octanol-water partition coefficient, directly influencing passive membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Membrane Permeability Drug Design ADME

Hygroscopic Stability and Handling Differentiation: Hydrate Formation Above 35% RH

3-(4-Chlorophenyl)azetidine hydrochloride undergoes hydrate formation above 35% relative humidity, requiring storage at 2–8°C in sealed polyethylene containers and handling under humidity-controlled conditions (<30% RH) . While systematic comparative hygroscopicity data across all 3-arylazetidine HCl salts is not available in the public domain, the propensity for hydrate formation is a salt-form and substituent-dependent property that directly impacts weighing accuracy, formulation reproducibility, and long-term stability in compound management workflows. Researchers procuring this compound must budget for cold-chain shipping and humidity-controlled storage infrastructure.

Hygroscopicity Storage Stability Formulation Handling

Computational Drug-Likeness Profile: Minimal TPSA and Rotatable Bond Count for CNS Penetration Potential

The target compound exhibits a TPSA of 12.03 Ų, 1 hydrogen bond acceptor, 1 hydrogen bond donor (free base; 2 HBD as HCl salt), and a single rotatable bond . These values uniformly fall below the empirical thresholds for oral CNS drug candidates (TPSA < 60–70 Ų; HBD ≤ 3; rotatable bonds ≤ 3), positioning the 3-(4-chlorophenyl)azetidine scaffold favorably for CNS-targeted library design. In contrast, 3-(4-methoxyphenyl)azetidine derivatives exhibit a higher TPSA (~21–30 Ų) due to the ether oxygen, which penalizes passive blood-brain barrier penetration [1]. The 4-chlorophenyl variant thus offers an optimal balance of lipophilicity (LogP 2.45) and low TPSA for CNS applications relative to more polar aryl-substituted azetidine congeners.

Drug-Likeness CNS Penetration TPSA Conformational Restriction

Optimal Scientific and Industrial Application Scenarios for 3-(4-Chlorophenyl)azetidine hydrochloride Based on Evidence


CNS-Penetrant Kinase Inhibitor and GPCR Modulator Scaffold Design

With a TPSA of 12.03 Ų and a single rotatable bond, the 3-(4-chlorophenyl)azetidine scaffold satisfies stringent CNS drug-likeness criteria . The intermediate LogP of 2.45 provides sufficient lipophilicity for passive BBB penetration without the excessive LogP (>3.5) that risks high tissue binding and rapid metabolic clearance associated with the 4-bromo analog (LogP 2.46 plus increased molecular weight). Research teams developing CNS-targeted kinase inhibitors, serotonin receptor modulators, or beta-2 adrenergic receptor agonists should prioritize this 4-chlorophenyl variant as the starting building block for lead optimization libraries .

Medicinal Chemistry Lead Optimization Requiring Balanced Potency and Physicochemical Profile

In structure-activity relationship (SAR) campaigns exploring 3-arylazetidine cores, the 4-chlorophenyl substituent occupies a strategic 'sweet spot' between the lower lipophilicity 4-fluoro (LogP 1.45) and 4-unsubstituted (LogP 1.70) analogs and the higher lipophilicity 4-bromo (LogP 2.46) variant . This intermediate LogP value, combined with chlorine's electron-withdrawing effect (±σp = 0.23) that enhances metabolic stability relative to electron-donating substituents, makes this compound the preferred choice for programs where balanced ADME properties are critical for candidate selection.

Controlled Synthetic Chemistry Environments with Cold-Chain Compound Management

Given the documented hydrate formation above 35% relative humidity, procurement of this compound is optimal for facilities with established cold-chain storage (2–8°C), humidity-controlled weighing stations (<30% RH), and sealed container handling protocols . Contract research organizations (CROs) and pharmaceutical compound management groups with automated humidity-controlled storage systems will achieve superior weighing accuracy and long-term stability compared to laboratories lacking such infrastructure, where the 4-fluorophenyl or unsubstituted phenyl analogs may present fewer handling challenges.

Fragment-Based Drug Discovery and Conformationally Restricted Library Synthesis

The azetidine ring enforces a defined geometry with a single rotatable bond linking the aryl substituent, reducing conformational entropy upon target binding. This compound serves as an ideal fragment or scaffold for building conformationally restricted libraries targeting enzymes and receptors where pre-organization penalties are significant. The combination of ring strain (enabling ring-opening derivatization) and the chlorine handle (enabling cross-coupling diversification) provides orthogonal synthetic vectors for parallel library synthesis not available with non-halogenated or differently halogenated analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chlorophenyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.